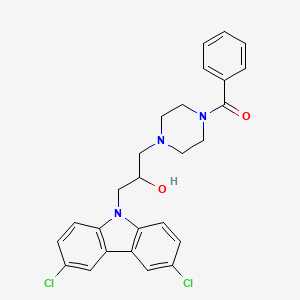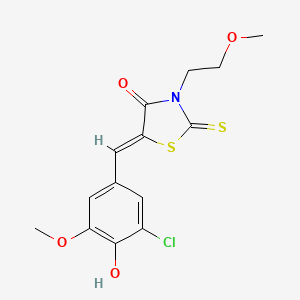
N-(2-ethoxyphenyl)-N'-isobutylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as pain, inflammation, anxiety, and addiction.
作用機序
N-(2-ethoxyphenyl)-N'-isobutylethanediamide exerts its pharmacological effects by inhibiting the FAAH enzyme. FAAH is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been shown to produce analgesic effects in various pain models, reduce inflammation in models of acute and chronic inflammation, and produce anxiolytic effects in models of anxiety. It has also been shown to reduce drug-seeking behavior in models of addiction.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its selective inhibition of FAAH, which allows for the modulation of endocannabinoid levels without interfering with other signaling pathways. This selectivity makes it a valuable tool for studying the physiological role of endocannabinoids in various diseases. However, one limitation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on N-(2-ethoxyphenyl)-N'-isobutylethanediamide could focus on its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It could also investigate the potential of N-(2-ethoxyphenyl)-N'-isobutylethanediamide as a tool for studying the physiological role of endocannabinoids in various diseases. Further studies could also focus on optimizing the pharmacokinetic properties of N-(2-ethoxyphenyl)-N'-isobutylethanediamide to improve its efficacy and reduce potential side effects.
合成法
The synthesis of N-(2-ethoxyphenyl)-N'-isobutylethanediamide involves the reaction of 2-ethoxyaniline with isobutyryl chloride in the presence of triethylamine to obtain N-(2-ethoxyphenyl)isobutyramide. The subsequent reaction of this compound with ethylenediamine in the presence of acetic acid and acetic anhydride leads to the formation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It has been shown to exert its pharmacological effects by inhibiting the FAAH enzyme, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
特性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-19-12-8-6-5-7-11(12)16-14(18)13(17)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRHRPRKOEGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)

![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)